

# Application Note: Quantification of Urolithin C using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: Urolithin C

Cat. No.: B565824

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## Introduction

**Urolithin C** is a gut microbial metabolite derived from dietary ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] As a member of the urolithin family, **Urolithin C** has garnered significant scientific interest due to its potential anti-inflammatory, pro-apoptotic, and anti-cancer activities.[3][4][5] Its biological effects are linked to the modulation of key cellular signaling pathways, including the NF-κB and mitochondria-mediated apoptosis pathways.[1][3][4] Accurate and reliable quantification of **Urolithin C** in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanisms of action in drug development and nutritional science. This application note presents a robust HPLC-UV method for the determination of **Urolithin C**.

## Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For **Urolithin C** quantification, a reversed-phase HPLC method is typically employed. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile, often with an acid modifier like formic or phosphoric acid to improve peak shape. As the sample passes through the column, **Urolithin C** is separated from other matrix components. A UV detector is commonly used for detection, as urolithins exhibit strong absorbance at specific wavelengths,

frequently around 305 nm.[6][7][8] The concentration of **Urolithin C** in the sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a pure standard.

## Experimental Protocol

### 1. Materials and Reagents

- **Urolithin C** standard (purity  $\geq 95\%$ )
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18.2 M $\Omega$ ·cm)
- Ethyl acetate (for extraction)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Syringe filters (0.22  $\mu\text{m}$ )

### 2. Instrumentation

- HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 250 x 4.6 mm, 5  $\mu\text{m}$ ).[9]

### 3. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Urolithin C** standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase initial conditions or methanol to prepare a series of calibration standards. A typical concentration range could be from 0.1 µg/mL to 50 µg/mL.

#### 4. Sample Preparation

- Plasma Samples<sup>[5]</sup>
  - To 200 µL of plasma, add 600 µL of ethyl acetate.
  - Vortex for 2 minutes to extract the analytes.
  - Centrifuge at 10,000 x g for 10 minutes.
  - Transfer the upper organic layer (ethyl acetate) to a new tube.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 100 µL of the mobile phase.
  - Filter through a 0.22 µm syringe filter before injection.
- Urine Samples (using SPE)<sup>[10]</sup>
  - Acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 x g for 4 minutes.  
<sup>[10]</sup>
  - Condition an SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of 1.5 M formic acid.<sup>[10]</sup>
  - Load the supernatant from the centrifuged urine sample onto the SPE cartridge.<sup>[10]</sup>
  - Wash the cartridge with 0.5 mL of 1.5 M formic acid.<sup>[10]</sup>
  - Elute the analytes with 1 mL of methanol containing 0.1% formic acid.<sup>[10]</sup>
  - Evaporate the eluate to dryness under nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase and filter (0.22 µm) before injection.

## 5. HPLC Conditions

The following table summarizes a typical set of HPLC conditions for **Urolithin C** analysis.

Parameter	Recommended Condition
Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]
Mobile Phase A	Water with 0.1% Phosphoric Acid[9] or 0.5% Formic Acid[11]
Mobile Phase B	Acetonitrile[9][11]
Flow Rate	1.0 mL/min[8][9]
Injection Volume	10 µL[9]
Column Temperature	25 °C[8][9]
Detection Wavelength	305 nm[8][11]
Gradient Program	0-10 min, 20% B; 10-15 min, increase to 30% B; 15-20 min, hold 30% B; followed by re-equilibration to initial conditions.[9]

## 6. Data Analysis

- Generate a calibration curve by plotting the peak area of the **Urolithin C** standard against its concentration.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ). An  $r^2$  value >0.995 is desirable.
- Quantify **Urolithin C** in the unknown samples by interpolating their peak areas into the calibration curve equation.

## Method Validation and Performance

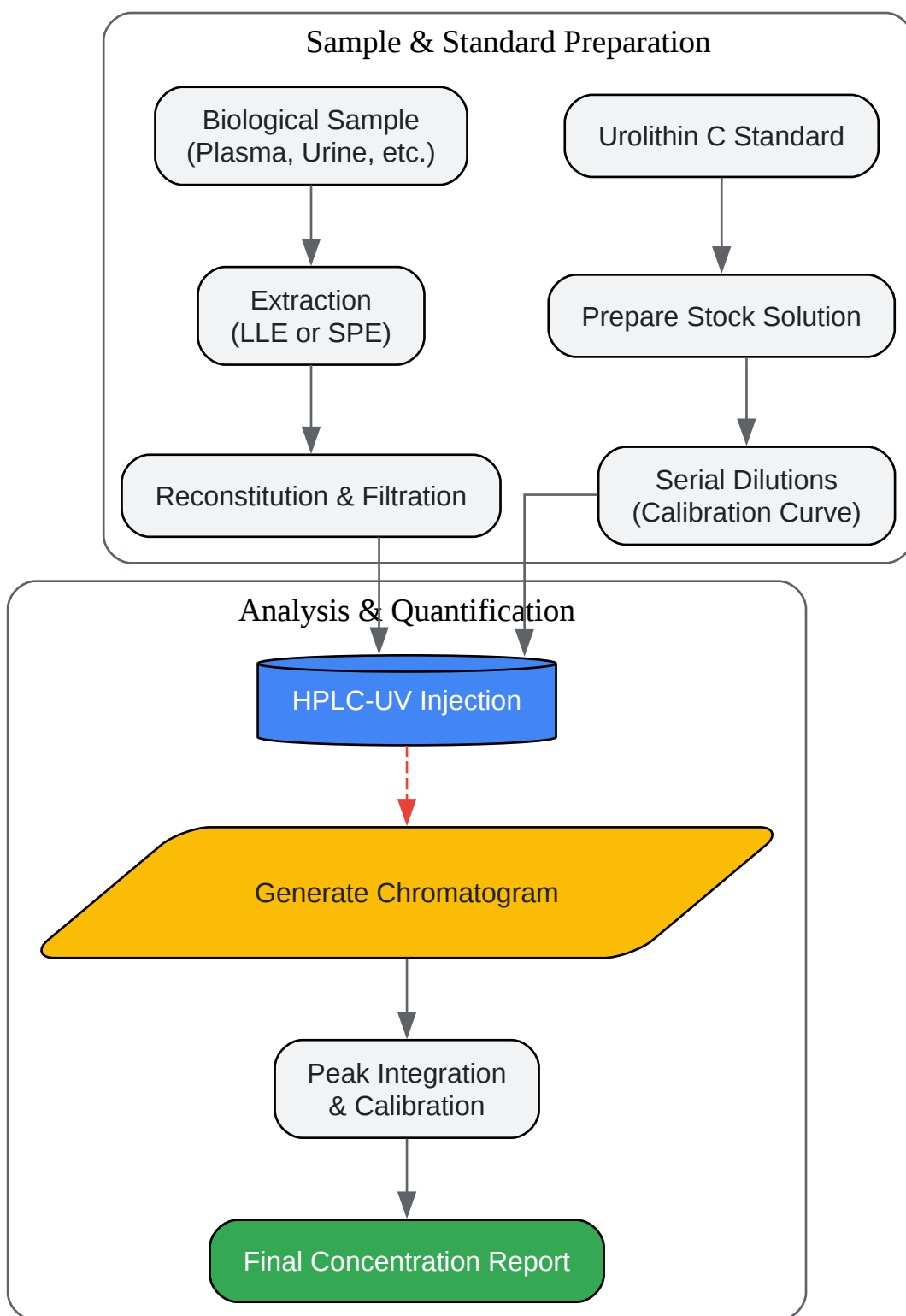
Method validation is essential to ensure reliable and accurate results. While the performance data below is derived from various studies, often using highly sensitive LC-MS/MS, it provides a benchmark for expected performance characteristics.

### Quantitative Data Summary

Parameter	Typical Value	Matrix	Method	Reference
Linearity Range	0.2 - 40 ng/mL	Plasma	LC-MS	<a href="#">[12]</a>
Limit of Detection (LOD)	0.051 µg/mL	-	UHPLC	<a href="#">[13]</a> (for Urolithin A)
Limit of Quantification (LOQ)	0.103 µg/mL	-	UHPLC	<a href="#">[13]</a> (for Urolithin A)
Accuracy	96.6 - 109%	Plasma	LC-MS/MS	<a href="#">[5]</a>
Precision (RSD%)	< 10%	Plasma	LC-MS/MS	<a href="#">[5]</a>
Extraction Recovery	> 91%	Plasma	LC-MS/MS	<a href="#">[5]</a>

## Visualizations

### Experimental Workflow

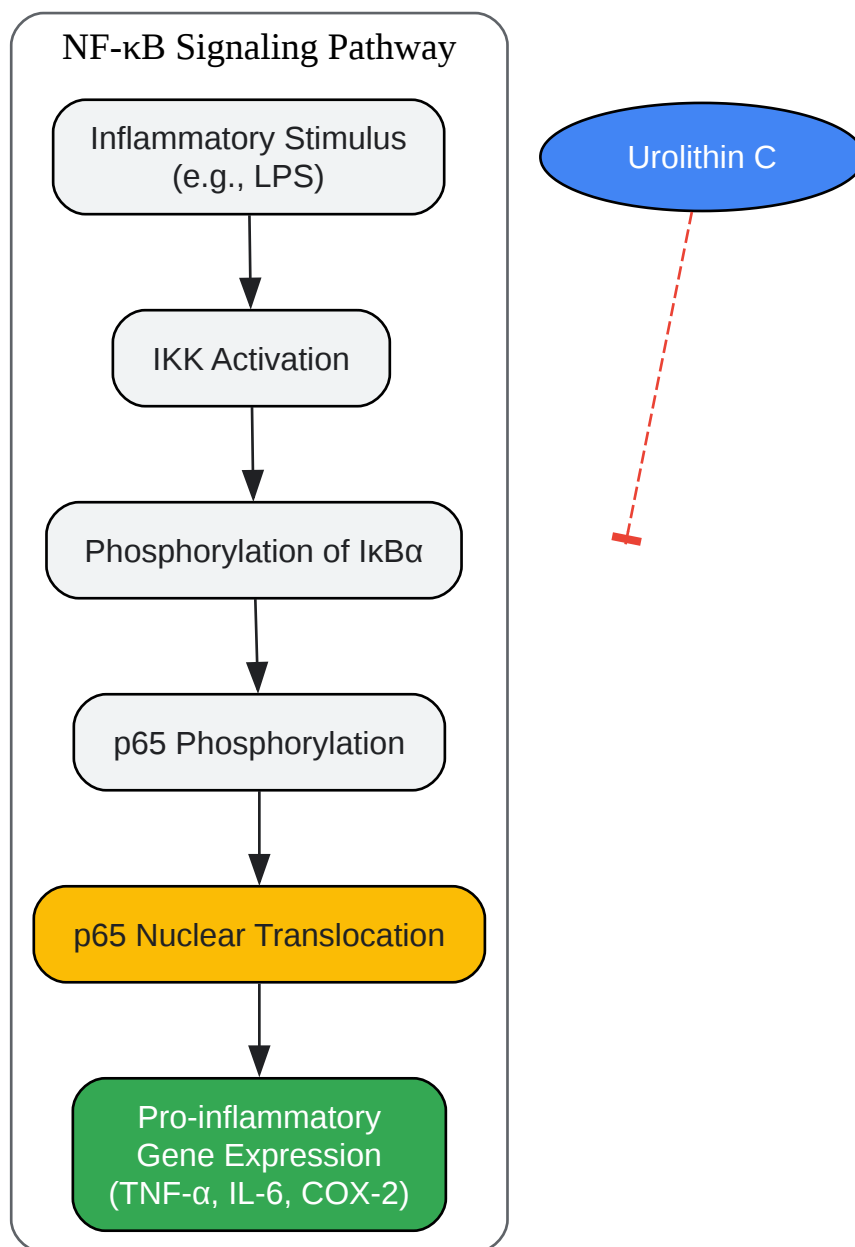


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Caption: Workflow for **Urolithin C** quantification.

## Urolithin C and the NF- $\kappa$ B Signaling Pathway

**Urolithin C** has been shown to exert anti-inflammatory effects by inhibiting the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The diagram below illustrates this inhibitory action.



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Caption: **Urolithin C** inhibits NF- $\kappa$ B signaling.

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